molecular formula C15H28O2 B14400375 Pentadecane-2,11-dione CAS No. 86497-44-1

Pentadecane-2,11-dione

Cat. No.: B14400375
CAS No.: 86497-44-1
M. Wt: 240.38 g/mol
InChI Key: BMAVCHUTGDTWNI-UHFFFAOYSA-N
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Description

Pentadecane-2,11-dione is a linear aliphatic diketone with a 15-carbon backbone and ketone groups at positions 2 and 11. Its molecular formula is C₁₅H₂₈O₂, and its molecular weight is 240.38 g/mol. Aliphatic diketones like this compound are characterized by their solubility in organic solvents and variable volatility depending on chain length.

Properties

CAS No.

86497-44-1

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

pentadecane-2,11-dione

InChI

InChI=1S/C15H28O2/c1-3-4-12-15(17)13-10-8-6-5-7-9-11-14(2)16/h3-13H2,1-2H3

InChI Key

BMAVCHUTGDTWNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCCCCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecane-2,11-dione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For example, the condensation of levulinic acid with paraformaldehyde under neat conditions at 80°C, catalyzed by sulfuric acid and Amberlyst-H+, yields 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione . This reaction typically achieves a high yield of 91-93%.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pentadecane-2,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile, products can include ethers, esters, or other substituted compounds.

Scientific Research Applications

Pentadecane-2,11-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.

    Medicine: Research into diketones like this compound explores their potential as pharmaceutical intermediates.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which pentadecane-2,11-dione exerts its effects involves its reactivity with various nucleophiles and electrophiles. The diketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pentadecane-2,11-dione with structurally or functionally related compounds from the provided evidence:

Table 1: Comparative Analysis of Diketones

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Industrial Role Toxicity Profile Source
This compound C₁₅H₂₈O₂ 240.38 Aliphatic chain, diketone groups Hypothesized solvent or intermediate Not reported -
Pentane-2,4-dione C₅H₈O₂ 116.12 Short aliphatic chain, diketone Industrial solvent, synthetic precursor Acute irritation, neurotoxic effects
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione C₁₆H₁₂O₅ 284.26 Cyclic dibenzoxepine, diketone, methoxy Antifungal, anticancer (inactive in parent compound) Low acute toxicity
Androst-4-en-17ß-ol-3,11-dione C₁₉H₂₆O₃ 302.41 Steroid backbone, dual ketones Hormonal regulation, circadian rhythm Linked to cortisol modulation

Key Comparisons:

Structural Differences :

  • Chain Length : this compound’s long aliphatic chain likely reduces volatility compared to Pentane-2,4-dione (C₅), which is more volatile and hazardous upon inhalation .
  • Cyclic vs. Linear Systems : The dibenzoxepine derivative () contains a rigid aromatic system, enabling bioactivity (e.g., antifungal properties), whereas linear diketones like this compound may lack such specificity due to conformational flexibility.

Toxicity and Handling: Pentane-2,4-dione exhibits acute toxicity (respiratory irritation, neurotoxicity), necessitating stringent workplace controls like local exhaust ventilation and respiratory protection .

Biological Activity :

  • Androst-4-en-17ß-ol-3,11-dione () demonstrates hormonal activity, with plasma concentrations influenced by circadian rhythms and dexamethasone suppression . This contrasts sharply with aliphatic diketones, which are less likely to interact with endocrine systems.
  • The dibenzoxepine compound () exhibited antifungal and anticancer activity in analogs (e.g., globosuxanthone A), though the parent diketone was inactive, underscoring the role of substituents in bioactivity .

Industrial Applications :

  • Pentane-2,4-dione is widely used as a solvent and precursor in organic synthesis due to its reactivity and volatility . This compound’s longer chain may make it suitable for specialized applications, such as polymer plasticizers or surfactants, though data are lacking.

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